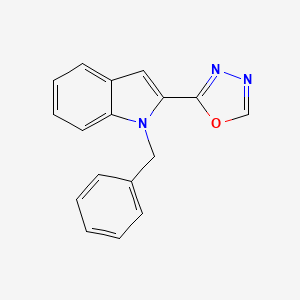

![molecular formula C19H26N2O3S B2650876 N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide CAS No. 1796947-77-7](/img/structure/B2650876.png)

N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

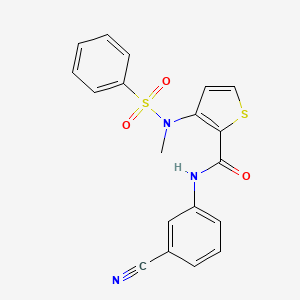

The compound “N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide” is a complex organic molecule. It contains a bicyclic structure, a tert-butyl group, and a benzenesulfonamide moiety .

Synthesis Analysis

The synthesis of similar bicyclic structures has been described in the literature. For example, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported . This process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene to give the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the bicyclic structure and the tert-butyl group. The bicyclic structure is likely to impart rigidity to the molecule, while the tert-butyl group is known for its unique reactivity pattern .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the bicyclic structure and the tert-butyl group. The unique reactivity pattern of the tert-butyl group is highlighted by its use in various chemical transformations .科学的研究の応用

Muscarinic Receptor Ligand for Antipsychotic Activity

N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide shows promise as a potent muscarinic receptor ligand. It exhibits high affinity for central muscarinic receptors and demonstrates selective inhibition of dopamine cell firing, which suggests potential applications in treating psychiatric disorders like schizophrenia. The compound functions as a partial agonist at muscarinic M2 and M4 receptors and as an antagonist at M1, M3, and M5 receptors, providing a nuanced mechanism of action that could contribute to its therapeutic potential (Bymaster et al., 1998).

Metabolic and Excretory Analysis

The compound's metabolic and excretory pathways have been explored, revealing biotransformation occurring at the methyl group of the tolyl group and specific hydroxylation sites in the azabicyclo-octyl ring. Understanding these metabolic pathways is crucial for developing drug formulations and dosing regimens, ensuring optimal drug efficacy and safety (Oida et al., 1985).

Therapeutic Potential in Oncology

The compound's derivative, SLC-0111, is being investigated as a novel inhibitor of carbonic anhydrase IX, with potential applications in treating advanced solid tumors. Early-phase clinical trials have demonstrated the compound's safety and provided preliminary efficacy data, suggesting a possible role in oncology treatment regimens (McDonald et al., 2020).

特性

IUPAC Name |

N-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-19(2,3)14-7-11-17(12-8-14)25(23,24)20-13-18(22)21-15-5-4-6-16(21)10-9-15/h4-5,7-8,11-12,15-16,20H,6,9-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBYRNCTJJRQTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2C3CCC2C=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

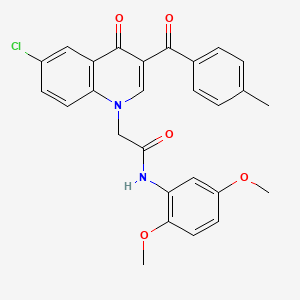

![7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2650794.png)

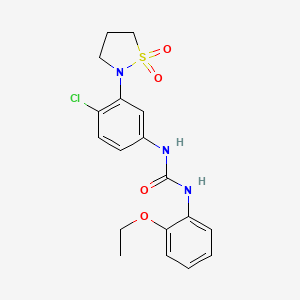

![2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone](/img/structure/B2650796.png)

![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2650798.png)

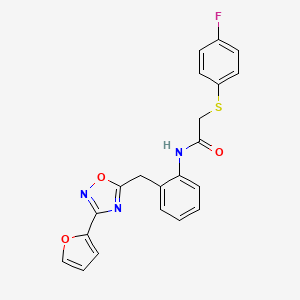

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650804.png)

![Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2650806.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2650813.png)